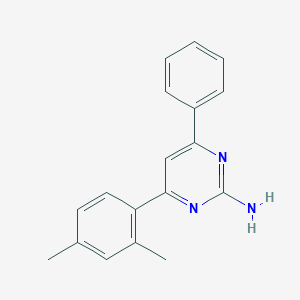
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, or 4-(2,4-DMP)-6-(3-FP)P, is a pyrimidine-based compound that has been studied for its potential therapeutic applications. This compound has been studied for its ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. It is also known to possess anti-inflammatory and antioxidant properties.
Applications De Recherche Scientifique
4-(2,4-DMP)-6-(3-FP)P has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, as well as the ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. In addition, it has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-(2,4-DMP)-6-(3-FP)P is not yet fully understood. However, it is believed to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. In addition, it has been shown to possess anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
4-(2,4-DMP)-6-(3-FP)P has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, as well as the ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. In addition, it has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,4-DMP)-6-(3-FP)P in lab experiments include its low cost and ease of synthesis. In addition, it has been shown to possess anti-inflammatory and antioxidant properties, as well as the ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. However, there are some limitations to its use in lab experiments, such as its potential toxicity and the lack of a clear understanding of its mechanism of action.
Orientations Futures
Given its potential therapeutic applications, 4-(2,4-DMP)-6-(3-FP)P has a great potential for further research. Possible future directions include further studies on its mechanism of action, its potential use in the treatment of various diseases, and its potential toxicity. In addition, studies on its potential interactions with other drugs and its potential side effects may be of interest. Finally, further studies on its potential use in the development of new drugs and therapies may be of interest.
Méthodes De Synthèse
The synthesis of 4-(2,4-DMP)-6-(3-FP)P involves the reaction of 2,4-dimethylphenol and 3-fluorophenol with pyrimidine-2-amine. This is a two-step process that begins with the formation of a Schiff base intermediate, followed by the formation of the desired 4-(2,4-DMP)-6-(3-FP)P product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 80 and 100°C.
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVXXGWBJYGIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














